4-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde 4-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17871108
InChI: InChI=1S/C9H8N2OS/c1-7-3-10-11(4-7)8-2-9(5-12)13-6-8/h2-6H,1H3
SMILES:
Molecular Formula: C9H8N2OS
Molecular Weight: 192.24 g/mol

4-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC17871108

Molecular Formula: C9H8N2OS

Molecular Weight: 192.24 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde -

Specification

Molecular Formula C9H8N2OS
Molecular Weight 192.24 g/mol
IUPAC Name 4-(4-methylpyrazol-1-yl)thiophene-2-carbaldehyde
Standard InChI InChI=1S/C9H8N2OS/c1-7-3-10-11(4-7)8-2-9(5-12)13-6-8/h2-6H,1H3
Standard InChI Key BICGTYLLQQKUMX-UHFFFAOYSA-N
Canonical SMILES CC1=CN(N=C1)C2=CSC(=C2)C=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines a thiophene ring—a five-membered aromatic system containing one sulfur atom—with a pyrazole group, a diazole ring featuring two adjacent nitrogen atoms. The 4-methyl substituent on the pyrazole and the aldehyde group on the thiophene create distinct electronic and steric environments that influence reactivity. Key structural parameters include:

PropertyValueSource
Molecular FormulaC9H8N2OS\text{C}_9\text{H}_8\text{N}_2\text{OS}
Molecular Weight192.24 g/mol
IUPAC Name4-(4-methylpyrazol-1-yl)thiophene-2-carbaldehyde
SMILESCC1=NN(C=C1)C2=CSC(=C2)C=O

The aldehyde group (-CHO\text{-CHO}) at the 2-position of the thiophene ring is highly electrophilic, enabling nucleophilic additions and condensations, while the pyrazole’s nitrogen atoms participate in hydrogen bonding and coordination chemistry .

Comparative Analysis with Analogues

A structurally related analogue, 4-(3-methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde (PubChem CID: 104366885), differs only in the methyl group’s position on the pyrazole ring (3- vs. 4-substitution) . This subtle alteration impacts electronic distribution and steric hindrance, which may influence reactivity and biological activity. For instance, the 4-methyl derivative’s pyrazole nitrogen atoms are less sterically hindered, potentially enhancing interactions with biological targets.

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-(4-methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde typically involves a condensation reaction between 4-methyl-1H-pyrazole and thiophene-2-carboxaldehyde under reflux conditions. A representative protocol includes:

  • Reactants:

    • 4-methyl-1H-pyrazole (1.0 equiv)

    • Thiophene-2-carboxaldehyde (1.2 equiv)

  • Solvent: Ethanol or acetic acid

  • Conditions: Reflux at 80–90°C for 6–12 hours

  • Catalyst: Acidic or basic conditions (e.g., H2SO4\text{H}_2\text{SO}_4 or NaOH\text{NaOH})

  • Yield: 60–75% after purification by column chromatography.

Reaction Mechanism

The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the pyrazole’s nitrogen attacks the electrophilic carbon of the thiophene-2-carboxaldehyde. Proton transfer and dehydration yield the final product. The methyl group’s position on the pyrazole influences reaction kinetics; the 4-methyl derivative exhibits faster kinetics compared to its 3-methyl analogue due to reduced steric hindrance .

Optimization Strategies

Key parameters affecting yield and purity include:

ParameterOptimal RangeImpact on Yield
Temperature80–90°CMaximizes rate
Reaction Time8–10 hoursBalances completion vs. degradation
Solvent PolarityEthanol > Acetic AcidEnhances solubility
Catalyst Loading5–10 mol% H2SO4\text{H}_2\text{SO}_4Accelerates SNAr

Prolonged heating beyond 12 hours leads to aldehyde oxidation, reducing yield.

Chemical Reactivity and Functionalization

Aldehyde-Driven Reactions

The aldehyde group undergoes characteristic reactions, including:

  • Condensation: Reacts with amines to form Schiff bases (-C=N-\text{-C=N-}), useful in ligand design .

  • Nucleophilic Addition: Grignard reagents or hydrides add to the carbonyl, producing alcohols or alkanes.

  • Oxidation: Forms carboxylic acids under strong oxidizing conditions (e.g., KMnO4\text{KMnO}_4).

Pyrazole Functionalization

The pyrazole ring participates in:

  • Electrophilic Substitution: Nitration or sulfonation at the 3- or 5-positions.

  • Coordination Chemistry: Nitrogen atoms bind metal ions (e.g., Cu2+\text{Cu}^{2+}, Fe3+\text{Fe}^{3+}), relevant in catalyst design .

Multicomponent Reactions (MCRs)

The compound serves as a precursor in MCRs for synthesizing polyheterocyclic systems. For example, reaction with malononitrile and thiosemicarbazide yields pyrazolo-thiazole hybrids, which exhibit antimicrobial and anticancer activities.

Analytical Characterization

Spectroscopic Data

Infrared (IR) Spectroscopy:

  • ν(C=O)\nu(\text{C=O}): 1690–1710 cm1^{-1} (strong, aldehyde stretch)

  • ν(N-H)\nu(\text{N-H}): 3200–3300 cm1^{-1} (pyrazole N-H bend).

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 9.95 (s, 1H, CHO)

    • δ 8.20 (d, 1H, thiophene H-3)

    • δ 7.75 (s, 1H, pyrazole H-5)

    • δ 2.45 (s, 3H, CH3_3).

  • 13C^{13}\text{C} NMR:

    • δ 192.1 (CHO)

    • δ 150.2 (pyrazole C-4)

    • δ 140.5 (thiophene C-2).

Mass Spectrometry

  • ESI-MS: m/zm/z 193.1 [M+H]+^+, confirming molecular weight.

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